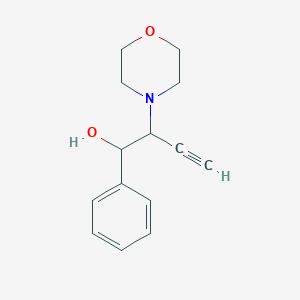
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropteridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropteridinone core to a fully oxidized pteridine.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of diseases related to folate metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. Its molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-hydroxymethyl-7,8-dihydropteridine: Similar structure but with a hydroxymethyl group instead of a methyl group.
6,7-Dimethyl-4-aminopteridine: Contains two methyl groups and lacks the dihydro component.
4-Amino-7,8-dihydropteridine-6-carboxylic acid: Features a carboxylic acid group instead of a methyl group.
Uniqueness
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
364039-67-8 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(7S)-4-amino-7-methyl-7,8-dihydro-5H-pteridin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)/t3-/m0/s1 |
InChI Key |
GPXHNPZRIDJEAW-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(N=CN=C2N1)N |
Canonical SMILES |
CC1C(=O)NC2=C(N=CN=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


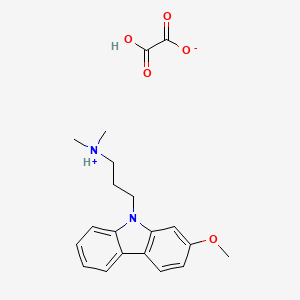

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
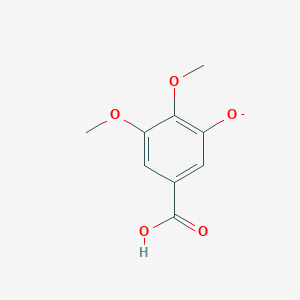
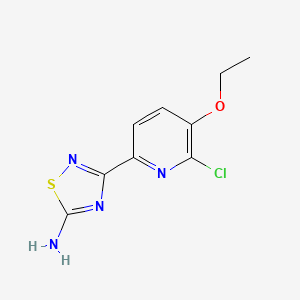
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
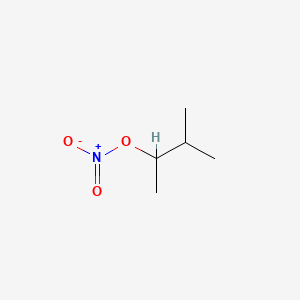

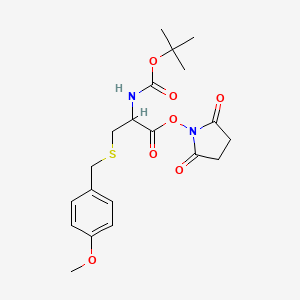
![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
